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Abstract
Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one) is a synthetic opioid that has recently

emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally

related to methadone and dipipanone, Dipyanone functions as a potent agonist at the µ-opioid

receptor (MOR), exhibiting a pharmacological profile that raises significant public health

concerns due to its potential for abuse, dependence, and overdose.[2] First identified in

Germany in 2021, its appearance has been noted in forensic casework, including post-mortem

toxicology reports.[3][4] This technical guide provides a comprehensive overview of the

discovery, history, chemical properties, synthesis, pharmacology, metabolism, and analytical

detection of Dipyanone.

Introduction and History
While Dipyanone gained notoriety as an NPS in 2021, its origins trace back to analgesic

research in the mid-20th century.[4] It was first described in the scientific literature in the 1940s

as part of a series of investigations into new analgesic compounds.[4] Early studies in animal

models suggested that Dipyanone possessed analgesic activity comparable to methadone.
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However, it was never commercially developed as a pharmaceutical. Its re-emergence on the

illicit market highlights a trend of clandestine laboratories exploring older pharmaceutical

literature for new psychoactive compounds.

Chemical Properties and Synthesis
Dipyanone is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one chemical class.

Property Value

IUPAC Name 4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one

CAS Number 60996-94-3

Molecular Formula C₂₃H₂₉NO

Molecular Weight 335.49 g/mol

Canonical SMILES
CCC(=O)C(CC(C)N1CCCC1)

(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis: A detailed, publicly available synthesis protocol for Dipyanone is not documented.

However, based on the synthesis of structurally similar compounds like methadone and

phenadoxone, a plausible synthetic route can be inferred. The synthesis would likely involve a

two-step process:

Formation of the nitrile intermediate: The synthesis would likely begin with the alkylation of

diphenylacetonitrile with 1-(2-chloropropyl)pyrrolidine. This reaction is analogous to the

synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[5]

Grignard reaction: The resulting 2,2-diphenyl-4-(pyrrolidin-1-yl)pentanenitrile would then be

reacted with an ethyl magnesium halide (e.g., ethylmagnesium bromide) followed by

hydrolysis to yield Dipyanone.

Pharmacology
Dipyanone's pharmacological effects are primarily mediated through its interaction with opioid

receptors.
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Receptor Binding and Activation
Dipyanone is a potent agonist at the µ-opioid receptor (MOR), with significantly lower activity

at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[4] Its activation of the MOR is

comparable to that of methadone.

Receptor Parameter Value
Reference
Compound

µ-Opioid Receptor

(MOR)
EC₅₀ 96.8 nM

Fentanyl (106%

Emax)

Emax 106%

κ-Opioid Receptor

(KOR)
EC₅₀ 380.4 nM U-50488 (13% Emax)

Emax 13%

δ-Opioid Receptor

(DOR)
EC₅₀ 1067 nM SNC-80 (56% Emax)

Emax 56%

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the

maximal response. Emax (maximum effect) is the maximal response that can be produced by

the drug.

Signaling Pathway
As a µ-opioid receptor agonist, Dipyanone initiates a cascade of intracellular signaling events

through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The activation of Gi/o

proteins also leads to the modulation of ion channels, specifically the opening of inwardly

rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.

[7] These actions collectively lead to a decrease in neuronal excitability, producing the

analgesic and other central nervous system effects of the opioid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12720977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://www.benchchem.com/product/b12720977?utm_src=pdf-body
https://anesthesiaexperts.com/biased-signaling-g-protein-coupled-receptors-%CE%BC-opioid-receptor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12720977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

Dipyanone μ-Opioid Receptor
(GPCR)

Binds to Gi/o Protein (inactive)Activates Gβγ

Gαi-GTP (active)
Gαi-GDP

K+ ChannelOpens

Ca2+ ChannelCloses

Adenylyl Cyclase
Inhibits

cAMPConverts ATP toATP

Analgesia &
Other Effects

Leads to

K+ Efflux

Inhibition of
Ca2+ Influx

Hyperpolarization &
Reduced Neuronal Excitability

Click to download full resolution via product page

Dipyanone's µ-opioid receptor signaling pathway.

Metabolism
The metabolism of Dipyanone is characterized by the opening of the pyrrolidine ring, which is

a key feature for identifying its use. The primary metabolic transformations include:

Pyrrolidine Ring Opening: This leads to the formation of N-butan-4-ol or N-butanoic acid

compounds.

Cyclisation: Subsequent cyclisation forms 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-

yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic

acid (EMDPBA).[4]

Other transformations: Hydroxylation, reduction, and O-glucuronidation also occur.[4]

EMDPB and EMDPBA have been proposed as specific biomarkers for confirming Dipyanone
consumption.[4]

Toxicology
The emergence of Dipyanone on the illicit drug market has been associated with adverse

events, including fatalities.[4] Toxicological data from post-mortem cases have identified

Dipyanone in blood at concentrations ranging from 80 to 1400 ng/mL.[4] In one reported case,
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a blood concentration of 370 ng/mL was detected.[8] Early animal studies indicated that

Dipyanone has a median lethal dose (LD₅₀) in mice similar to that of methadone.[4]

Case Type Sample Concentration Range

Post-mortem Blood 80 - 1400 ng/mL

Post-mortem Urine 80 - 5500 ng/mL

Analytical Detection
The detection and quantification of Dipyanone and its metabolites in biological matrices are

crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry

(LC-MS/MS) is the primary analytical technique employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of
Dipyanone in Blood
This protocol provides a general framework for the analysis of Dipyanone in whole blood.

1. Sample Preparation (Protein Precipitation):

To 100 µL of whole blood, add an internal standard (e.g., Dipyanone-d7).

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate Dipyanone from other matrix components.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) in positive mode.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Dipyanone: Monitor at least two transitions, for example, Q1: 336.2 -> Q3: 265.2

(quantifier) and Q1: 336.2 -> Q3: 98.1 (qualifier).

Internal Standard: Monitor the corresponding transitions for the deuterated analog.
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General workflow for LC-MS/MS analysis of Dipyanone.
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Experimental Protocol: GTP Gi Binding Assay
This assay is used to determine the functional activity of Dipyanone at the µ-opioid receptor by

measuring G-protein activation.

1. Materials:

Membranes from cells expressing the human µ-opioid receptor.

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

GDP (Guanosine diphosphate).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Dipyanone and reference compounds (e.g., DAMGO as a full agonist).

Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

Prepare serial dilutions of Dipyanone and reference compounds in assay buffer.

In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), and the cell

membranes (5-20 µg protein/well).

Add the diluted compounds to the respective wells.

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

Incubate the plate at 30°C for 60 minutes with gentle shaking.

Terminate the reaction by rapid filtration through a filter plate to separate bound from free

[³⁵S]GTPγS.

Wash the filters with ice-cold wash buffer.

Dry the filter plate and add scintillation cocktail.
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Measure the radioactivity using a scintillation counter.

3. Data Analysis:

Subtract non-specific binding (determined in the presence of a high concentration of

unlabeled GTPγS) from all measurements.

Plot the specific binding against the logarithm of the drug concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Conclusion
Dipyanone represents a significant and emerging threat within the landscape of novel

psychoactive substances. Its potent µ-opioid receptor agonism, coupled with a clandestine

synthesis that appears to draw from historical pharmaceutical research, underscores the need

for continued vigilance and advanced analytical capabilities within the forensic and clinical

toxicology communities. This technical guide provides a foundational understanding of

Dipyanone's chemical and pharmacological properties, offering valuable information for

researchers, scientists, and drug development professionals working to address the challenges

posed by the evolving illicit drug market. Further research into the pharmacokinetics and full

toxicological profile of Dipyanone is warranted to better understand its public health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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